molecular formula C8H7FN2 B1445510 6-Amino-3-fluoro-2-methylbenzonitrile CAS No. 1309377-56-7

6-Amino-3-fluoro-2-methylbenzonitrile

Cat. No.: B1445510
CAS No.: 1309377-56-7
M. Wt: 150.15 g/mol
InChI Key: LKRFBXOINDYCTA-UHFFFAOYSA-N
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Description

6-Amino-3-fluoro-2-methylbenzonitrile is an aromatic compound with the molecular formula C8H7FN2. It is characterized by the presence of an amino group, a fluoro substituent, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-fluoro-2-methylbenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Fluorination: The nitro compound is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluoro substituent.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

6-Amino-3-fluoro-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-fluorobenzonitrile
  • 2-Amino-5-fluorobenzonitrile
  • 4-Amino-3-fluorobenzonitrile

Uniqueness

6-Amino-3-fluoro-2-methylbenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a fluoro substituent on the benzene ring can enhance its biological activity and chemical stability compared to similar compounds .

Properties

IUPAC Name

6-amino-3-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRFBXOINDYCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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